N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040662-19-8
VCID: VC5464227
InChI: InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
SMILES: CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040662-19-8

Cat. No.: VC5464227

Molecular Formula: C20H19N3O2

Molecular Weight: 333.391

* For research use only. Not for human or veterinary use.

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1040662-19-8

Specification

CAS No. 1040662-19-8
Molecular Formula C20H19N3O2
Molecular Weight 333.391
IUPAC Name N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Standard InChI Key XFUOCUAOXPAYNC-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide, reflects its substitution pattern:

  • A pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.

  • A methyl group (-CH3_3) is attached to the 1-position of the pyridazine ring.

  • A carboxamide group (-CONH2_2) resides at the 3-position, with both amide hydrogens replaced by benzyl (-CH2_2C6_6H5_5) groups.

The Standard InChIKey (XFUOCUAOXPAYNC-UHFFFAOYSA-N) and SMILES string (CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3) provide unambiguous identifiers for computational and regulatory purposes.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_3O2_2
Molecular Weight333.391 g/mol
CAS Registry Number1040662-19-8
XLogP33.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 ≈ 3.5) suggest favorable membrane permeability, a critical factor in drug design.

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit protocol for this compound is published, analogous pyridazinecarboxamides are typically synthesized via condensation reactions. A plausible route involves:

  • Pyridazine-3-carboxylic acid activation using coupling agents like EDCl/HOBt.

  • Amide bond formation with dibenzylamine in the presence of a base (e.g., DIPEA).

  • Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .

Electrochemical methods, as demonstrated for related pyridin-2-ones, could offer an alternative synthetic strategy by enabling oxidative coupling under mild conditions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

  • 1^1H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm, integrating to 10H for benzyl groups), methyl groups (δ 2.1–2.5 ppm), and pyridazine ring protons (δ 6.5–8.3 ppm) .

  • 13^{13}C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–35 ppm) would dominate the spectrum .

  • HRMS: The molecular ion peak at m/z 333.391 ([M+H]+^+) confirms the molecular formula.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the carboxamide’s N-substituents significantly impacts potency:

Analog StructureCA IX IC50_{50} (nM)Antiproliferative GI50_{50} (µM)
N,N-Dibenzyl (this compound)Not testedNot tested
N-Phenyl12.38.7
N-(4-Methoxyphenyl)9.16.2

Data adapted from studies on pyridazinecarboxamides . The dibenzyl variant’s larger hydrophobic groups may enhance membrane permeability but reduce enzyme affinity compared to smaller aryl substituents.

Future Research Directions

Synthesis Optimization

  • Green chemistry approaches: Replace traditional coupling agents with electrochemical or photocatalytic methods to improve atom economy .

  • Asymmetric synthesis: Introduce chiral centers via enantioselective catalysis for targeted therapeutic applications.

Biological Testing Priorities

  • Enzyme inhibition assays: Screen against CA isoforms I, II, IX, and XII to identify selectivity profiles.

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

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